

# Spectroscopic Data of Quinazolin-7-ol: A Technical Guide for Researchers

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## Compound of Interest

Compound Name:	quinazolin-7-ol
CAS No.:	7556-97-0
Cat. No.:	B1437716

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## Introduction: The Quinazoline Scaffold and the Significance of Spectroscopic Characterization

The quinazoline skeleton is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise functionalization of the quinazoline ring system is critical to its pharmacological activity, making unambiguous structural confirmation an essential step in the synthesis and development of new quinazoline-based therapeutics.[1][3] **Quinazolin-7-ol**, a hydroxylated derivative, is of interest for its potential biological activities.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **quinazolin-7-ol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in public databases, this guide will focus on predicting and interpreting the key spectral features based on the well-established characteristics of the parent quinazoline molecule and related substituted analogs. This approach will provide researchers with a robust framework for the identification and characterization of **quinazolin-7-ol** and similar derivatives.

## Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental to interpreting spectroscopic data.

Caption: Molecular structure and atom numbering of **quinazolin-7-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **quinazolin-7-ol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical information about the electronic environment of each proton and carbon atom.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **quinazolin-7-ol** is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nitrogen atoms and the electron-donating hydroxyl group.

Proton	Expected Chemical Shift (ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)	Rationale
H2	9.2 - 9.4	s	-	This proton is adjacent to two electronegative nitrogen atoms, leading to a significant downfield shift.
H4	8.8 - 9.0	s	-	Similar to H2, this proton is adjacent to a nitrogen atom and part of the pyrimidine ring, resulting in a downfield shift.
H5	7.8 - 8.0	d	8.0 - 9.0	This proton will couple with H6.
H6	7.2 - 7.4	dd	8.0 - 9.0, 2.0 - 3.0	This proton will show coupling to both H5 and H8.
H8	7.5 - 7.7	d	2.0 - 3.0	This proton will couple with H6.
7-OH	9.5 - 10.5	br s	-	The phenolic proton is typically broad and its chemical shift is dependent on concentration and solvent.

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **quinazolin-7-ol** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. The choice of solvent is critical;  $\text{DMSO-d}_6$  is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the hydroxyl proton.
- Instrument Setup:
  - Use a 400 MHz or higher field NMR spectrometer.
  - Tune and shim the probe for the specific sample and solvent.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Use a standard pulse sequence (e.g., 'zg30') with a  $30^\circ$  pulse angle.
  - Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Data Acquisition and Processing:
  - Acquire the Free Induction Decay (FID).
  - Apply a Fourier transform to the FID.
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,  $\text{DMSO-d}_6$  at 2.50 ppm).
  - Integrate the signals to determine the relative number of protons.
  - Analyze the multiplicities and coupling constants to establish proton connectivity.

## $^{13}\text{C}$ NMR Spectroscopy

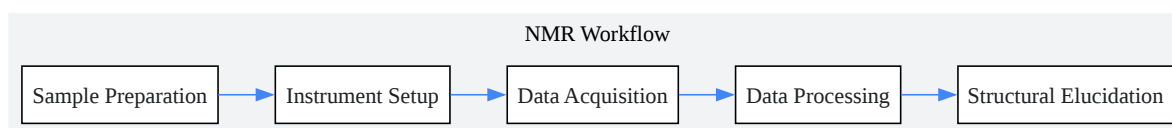
The  $^{13}\text{C}$  NMR spectrum will complement the  $^1\text{H}$  NMR data by providing information about the carbon skeleton.

Carbon	Expected Chemical Shift (ppm)	Rationale
C2	155 - 158	This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift.
C4	150 - 153	This carbon is adjacent to a nitrogen atom and is part of the pyrimidine ring.
C4a	120 - 125	Aromatic quaternary carbon.
C5	128 - 132	Aromatic methine carbon.
C6	115 - 120	The ortho-position to the hydroxyl group will be shielded.
C7	158 - 162	This carbon is directly attached to the electronegative oxygen atom, causing a strong downfield shift.
C8	110 - 115	The para-position to the hydroxyl group will be shielded.
C8a	148 - 152	Aromatic quaternary carbon adjacent to a nitrogen atom.

#### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for  $^1\text{H}$  NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of  $^{13}\text{C}$ .
- Instrument Setup:
  - Use a  $^{13}\text{C}$  probe on a 400 MHz or higher field NMR spectrometer.

- Tune and shim the probe.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
  - Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.
  - A sufficient number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.
- Data Acquisition and Processing:
    - Acquire the FID.
    - Apply a Fourier transform.
    - Phase the spectrum.
    - Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d<sub>6</sub> at 39.52 ppm).
    - Consider running distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.



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Caption: General workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **quinazolin-7-ol** will be characterized by absorptions corresponding to the O-H, C-H, C=N, and C=C bonds.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Rationale
O-H stretch (phenolic)	3200 - 3600	Broad, Strong	The broadness is due to hydrogen bonding.
C-H stretch (aromatic)	3000 - 3100	Medium	Characteristic of C-H bonds in an aromatic ring.
C=N stretch	1610 - 1640	Medium to Strong	Stretching vibration of the imine bonds within the quinazoline ring.
C=C stretch (aromatic)	1450 - 1600	Medium to Strong (multiple bands)	Skeletal vibrations of the aromatic rings.
C-O stretch (phenolic)	1200 - 1260	Strong	Stretching vibration of the carbon-oxygen bond of the phenol.
C-H bend (out-of-plane)	750 - 900	Strong	Bending vibrations of the aromatic C-H bonds, which can be diagnostic of the substitution pattern.

### Experimental Protocol: IR Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and faster method.
- Instrument Setup:
  - Use a Fourier Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Data Acquisition:
  - Place the sample in the spectrometer and acquire the sample spectrum.
  - The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them with the functional groups present in **quinazolin-7-ol**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

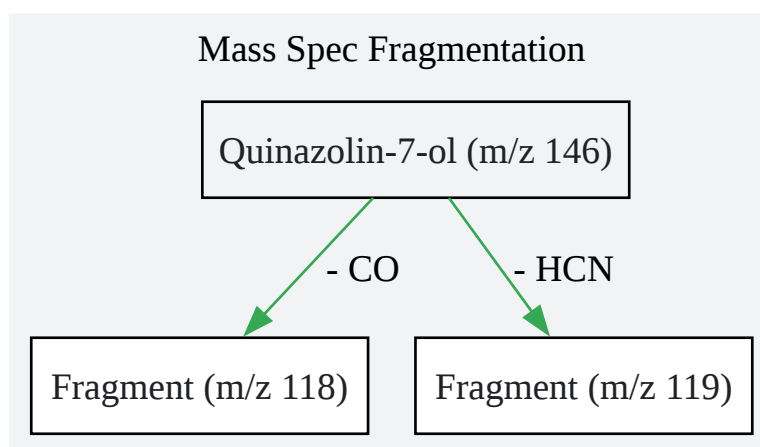
Expected Data:

- Molecular Ion ( $M^+$ ): The molecular weight of **quinazolin-7-ol** ( $C_8H_6N_2O$ ) is 146.15 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be expected at  $m/z$  146.0480.
- Major Fragmentation Pathways:

- Loss of CO (M-28): A common fragmentation for phenolic compounds, leading to a fragment at  $m/z$  118.
- Loss of HCN (M-27): A characteristic fragmentation of nitrogen-containing heterocyclic compounds, resulting in a fragment at  $m/z$  119.

### Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
- Ionization Method:
  - Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.
  - Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecule  $[M+H]^+$  ( $m/z$  147.0558) or deprotonated molecule  $[M-H]^-$  ( $m/z$  145.0402), confirming the molecular weight with minimal fragmentation.
- Mass Analyzer:
  - A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap. High-resolution instruments (TOF, Orbitrap) are preferred for accurate mass measurements.
- Data Acquisition and Analysis:
  - Introduce the sample into the mass spectrometer.
  - Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).
  - Identify the molecular ion peak (or pseudomolecular ion peak) to confirm the molecular weight.
  - Analyze the fragmentation pattern to gain further structural information.



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Caption: Predicted major fragmentation pathways for **quinazolin-7-ol**.

## Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and structural confirmation of **quinazolin-7-ol**. By combining the predictive power of NMR, IR, and MS, researchers can confidently characterize this and other related quinazoline derivatives. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As with any structural elucidation, the most conclusive evidence is derived from the synergistic interpretation of data from multiple analytical techniques.

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